Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonyloxy group at position 4 of the pyridazine ring, substituted with a 3-fluoro-4-methoxyphenyl moiety, and a p-tolyl group at position 1. The ethyl ester at position 3 completes the structure.
Properties
IUPAC Name |
ethyl 4-(3-fluoro-4-methoxyphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O7S/c1-4-30-21(26)20-18(12-19(25)24(23-20)14-7-5-13(2)6-8-14)31-32(27,28)15-9-10-17(29-3)16(22)11-15/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSNTOTVCFDTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 462.4 g/mol. The structure features a dihydropyridazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN2O7S |
| Molecular Weight | 462.4 g/mol |
| CAS Number | 899728-16-6 |
| Melting Point | Not Available |
| Density | Not Available |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, compounds with similar sulfonyl and methoxy substitutions have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
Mechanism of Action :
The mechanism of action for these compounds typically involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .
Antifungal Activity
In addition to antibacterial properties, related compounds have exhibited antifungal activities against Candida species. For instance, certain derivatives were found to surpass fluconazole in antifungal potency, indicating a promising application in treating fungal infections . The structure–activity relationship suggests that specific substituents on the phenyl ring significantly influence antifungal efficacy.
Anticancer Potential
Preliminary investigations into the anticancer properties of similar compounds indicate potential for modulating cellular activities associated with cancer proliferation. For example, compounds that share structural similarities with this compound have been reported to inhibit protein kinase activity, which is crucial in cancer cell signaling pathways .
Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of dihydropyridazine compounds demonstrated that modifications at the para position significantly enhanced antibacterial activity against E. coli and P. aeruginosa. The synthesized compounds were tested for their MIC values, revealing promising results compared to standard antibiotics like ciprofloxacin .
Study 2: Structure–Activity Relationship Analysis
Another study explored the structure–activity relationships (SAR) of various substituted phenolic compounds similar to this compound. The findings indicated that electron-withdrawing groups enhanced antibacterial potency while electron-donating groups improved antifungal activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituents:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The target compound’s sulfonyloxy group (-SO₂O-) is strongly electron-withdrawing, enhancing the electrophilicity of the pyridazine ring. This contrasts with trifluoromethyl (-CF₃) in and , which is moderately EWG but lacks hydrogen-bonding capacity.
Lipophilicity and Solubility:
Crystallographic and Conformational Analysis:
- Structural determination of such analogs often relies on X-ray crystallography using programs like SHELX and visualization tools like ORTEP . The sulfonyloxy group’s rigidity in the target compound may influence ring puckering, as described by Cremer and Pople’s coordinates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
